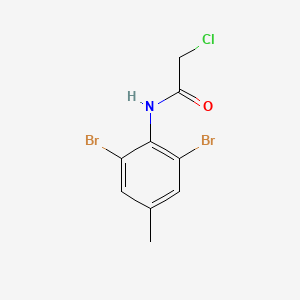

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVANPTOKDQBBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366385 | |

| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-53-2 | |

| Record name | 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96686-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

The following technical guide provides an in-depth analysis of 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide , a specialized intermediate used in the synthesis of sterically hindered amides and pharmaceutical analogs.

CAS Registry Number: 96686-53-2[1][2]

Executive Summary

2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 96686-53-2) is a halogenated acetanilide derivative characterized by significant steric hindrance around the amide bond.[1] Structurally, it consists of a 4-methylaniline core substituted with bromine atoms at the 2 and 6 positions, acylated with a chloroacetyl group.

This compound serves as a critical electrophilic intermediate in organic synthesis. The

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The steric bulk provided by the bromine atoms at the ortho positions (2,6) protects the amide bond from enzymatic hydrolysis, a feature often exploited in medicinal chemistry to extend the half-life of bioactive molecules.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 96686-53-2 |

| IUPAC Name | 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 341.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180–185 °C (Typical for analogous dibromoacetanilides) |

| Solubility | Soluble in DCM, DMSO, DMF, Chloroform; Insoluble in Water |

| Reactivity | Potent alkylating agent ( |

Synthesis & Production Protocol

The synthesis of CAS 96686-53-2 requires overcoming the steric hindrance of the 2,6-dibromo-4-methylaniline precursor. Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields due to the poor nucleophilicity of the hindered amine.

Recommended Approach: Anhydrous acylation using Chloroacetyl Chloride in the presence of a non-nucleophilic base or under reflux in glacial acetic acid with sodium acetate.

Reaction Pathway[3][4][5]

Figure 1: Synthetic pathway for the acylation of hindered aniline precursors.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide.

Reagents:

-

Precursor: 2,6-Dibromo-4-methylaniline (CAS 6968-24-7): 8.0 g (~30 mmol).

-

Reagent: Chloroacetyl chloride (CAS 79-40-9): 4.0 mL (~50 mmol, 1.6 eq).

-

Solvent: Glacial Acetic Acid (AcOH): 40 mL.

-

Base/Buffer: Sodium Acetate (anhydrous): 4.0 g.

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of 2,6-dibromo-4-methylaniline in 40 mL of glacial acetic acid. Add 4.0 g of sodium acetate.

-

Note: The sodium acetate acts as a buffer to neutralize the HCl generated, preventing the protonation of the unreacted aniline, which would further reduce its nucleophilicity.

-

-

Addition: Cool the mixture to 10–15 °C. Add chloroacetyl chloride dropwise over 15 minutes using a pressure-equalizing addition funnel.

-

Caution: Chloroacetyl chloride is a lachrymator. Perform in a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 2 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

-

Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the filter cake copiously with cold water (3 x 50 mL) to remove acetic acid and salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or hot Ethyl Acetate.

-

Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Applications in Drug Development[5]

This compound is primarily utilized as an intermediate for synthesizing Type I anti-arrhythmic drugs and local anesthetics that require resistance to amidases.

Mechanism of Action (Downstream Products)

The

-

Nucleophilic Substitution (

): The chlorine atom is displaced by an amine. -

Resulting Pharmacophore: An amino-acetamide structure (typical of Lidocaine/Mepivacaine class).

-

Steric Shielding: The 2,6-dibromo substitution creates a "molecular shield," preventing esterases and amidases from accessing the carbonyl carbon, thereby prolonging the drug's duration of action.

Figure 2: Downstream functionalization workflow.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: The compound is an alkylating agent. Direct contact can cause irritation or sensitization.

-

Lachrymator Potential: While less volatile than chloroacetyl chloride, the dust can be irritating to mucous membranes.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Weigh and handle the solid in a fume hood to avoid dust inhalation.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis during disposal to prevent uncontrolled hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). 2,6-Dibromo-4-methylaniline (Precursor CAS 6968-24-7). PubChem Compound Summary. Retrieved from [Link]

Sources

The Pivotal Role of Substitution Patterns in the Biological Activity of 2,6-Dibromoacetanilides: A Technical Guide

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 2,6-Dibromoacetanilides for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,6-dibromoacetanilides, a class of compounds with significant potential in the development of novel therapeutic agents. By exploring the intricate connections between molecular architecture and biological efficacy, this document serves as a critical resource for researchers engaged in the rational design of new and more effective antimicrobial and antifungal agents.

Introduction: The 2,6-Dibromoacetanilide Scaffold - A Privileged Structure in Medicinal Chemistry

The acetanilide framework is a cornerstone in medicinal chemistry, with a rich history of yielding compounds with diverse biological activities, including analgesic and antipyretic properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the aniline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The 2,6-dibromoacetanilide scaffold, with its distinct substitution pattern, presents a unique platform for the development of potent bioactive molecules. The two bromine atoms at the ortho positions create a specific steric and electronic environment that can enhance interactions with biological targets and improve metabolic stability. This guide will dissect the key structural features of 2,6-dibromoacetanilides and their impact on antimicrobial and antifungal efficacy.

The Strategic Synthesis of 2,6-Dibromoacetanilide Derivatives

The synthesis of 2,6-dibromoacetanilide and its derivatives is a critical first step in exploring their therapeutic potential. A common and effective method involves the acetylation of 2,6-dibromoaniline. For further derivatization, 2,6-dibromo-4-nitroaniline can serve as a versatile starting material, allowing for a wide range of chemical modifications.[3]

Core Synthesis Protocol: Acetylation of 2,6-Dibromoaniline

A standard laboratory procedure for the synthesis of the parent 2,6-dibromoacetanilide is as follows:

Materials:

-

2,6-dibromoaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 2,6-dibromoaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the crude product, wash it with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2,6-dibromoacetanilide.

Derivatization Strategies: Expanding the Chemical Space

The 2,6-dibromoacetanilide scaffold can be readily modified at several positions to generate a library of analogues for SAR studies. Key derivatization points include:

-

Substitution on the Phenyl Ring: Introduction of various functional groups at the para- and meta-positions of the phenyl ring.

-

Modification of the Acetyl Group: Replacement of the acetyl group with other acyl moieties.

-

N-Alkylation or N-Arylation: Substitution of the amide proton.

A representative protocol for the synthesis of N-phenyl amide derivatives from a related starting material, 2,6-dibromo-4-nitroaniline, is outlined below.[3] This can be adapted for 2,6-dibromoaniline.

Experimental Protocol: Synthesis of N-(2,6-dibromo-4-nitrophenyl)benzamide [3]

-

Dissolution: Dissolve 2,6-dibromo-4-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Unraveling the Structure-Activity Relationship: Key Determinants of Biological Potency

The biological activity of 2,6-dibromoacetanilides is intricately linked to their chemical structure. While specific and comprehensive SAR studies on a wide range of 2,6-dibromoacetanilide derivatives are not extensively documented in publicly available literature, we can infer key relationships by examining studies on related halogenated acetanilides and other antimicrobial compounds.

The Critical Role of Halogenation

The presence and position of halogen atoms are paramount to the antimicrobial activity of this class of compounds. The two bromine atoms at the 2 and 6 positions of the phenyl ring are thought to contribute to the molecule's potency through several mechanisms:

-

Increased Lipophilicity: The bromine atoms enhance the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of microorganisms.

-

Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electronic distribution within the molecule and enhance its interaction with biological targets.

-

Steric Hindrance: The bulky bromine atoms can provide steric hindrance that protects the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and bioavailability of the compound.

Influence of Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring can significantly modulate the biological activity. Studies on related acetanilide derivatives have shown that the introduction of electron-withdrawing groups, such as nitro or additional halogens, at the para-position can enhance antimicrobial activity.[4] Conversely, electron-donating groups may have a variable effect.

Table 1: Postulated Influence of Phenyl Ring Substituents on Antimicrobial Activity

| Substituent Position | Type of Group | Postulated Effect on Activity | Rationale |

| Para (4-position) | Electron-withdrawing (e.g., -NO₂, -Cl, -F) | Increase | Enhances the electrophilic character of the aromatic ring, potentially improving target interaction. |

| Para (4-position) | Electron-donating (e.g., -CH₃, -OCH₃) | Variable | May increase or decrease activity depending on the specific biological target and steric factors. |

| Meta (3,5-positions) | Various | Less explored | The impact of meta-substituents is less predictable and requires empirical investigation. |

Modifications to the Acetamido Group

Alterations to the N-acetyl group can also impact biological activity. The amide bond is a crucial feature, and its integrity is often necessary for maintaining the compound's structural conformation and interaction with target sites.

-

Chain Length: Increasing or decreasing the length of the acyl chain can affect lipophilicity and steric bulk, leading to changes in activity.

-

Substitution on the Acetyl Methyl Group: Introducing substituents on the methyl group of the acetyl moiety can influence both steric and electronic properties.

Proposed Mechanisms of Action

The precise molecular targets of 2,6-dibromoacetanilides are not yet fully elucidated. However, based on the known mechanisms of other halogenated antimicrobial agents, several plausible pathways can be proposed.

Disruption of Cell Membrane Integrity

The lipophilic nature of 2,6-dibromoacetanilides may allow them to intercalate into the microbial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Inhibition of Essential Enzymes

Halogenated compounds are known to be potent enzyme inhibitors. The 2,6-dibromoacetanilide scaffold may interact with and inhibit the activity of essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication. The electron-deficient nature of the halogenated aromatic ring could facilitate binding to nucleophilic residues in the active sites of these enzymes.

Generation of Oxidative Stress

Some halogenated compounds can induce the production of reactive oxygen species (ROS) within microbial cells. This leads to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, which can be lethal to the microorganism.

Experimental Workflows for Biological Evaluation

To establish a robust SAR, a systematic biological evaluation of the synthesized 2,6-dibromoacetanilide derivatives is essential.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antifungal Activity Screening

Similar protocols to the antimicrobial susceptibility testing can be employed for evaluating antifungal activity against a panel of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.

Data Visualization and Interpretation

To facilitate the analysis of SAR, the collected biological data should be presented in a clear and organized manner.

Table 2: Hypothetical Antimicrobial Activity Data for a Series of 2,6-Dibromoacetanilide Derivatives

| Compound ID | R (Substitution at 4-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| DBA-1 | -H | 16 | 32 | 64 |

| DBA-2 | -Cl | 8 | 16 | 32 |

| DBA-3 | -NO₂ | 4 | 8 | 16 |

| DBA-4 | -CH₃ | 32 | 64 | 128 |

| DBA-5 | -OCH₃ | 32 | 64 | 64 |

This table presents hypothetical data for illustrative purposes.

Diagrammatic Representation of SAR Principles

Caption: Key structural components influencing the biological activity of 2,6-dibromoacetanilides.

Future Directions and Conclusion

The 2,6-dibromoacetanilide scaffold holds considerable promise for the development of novel antimicrobial and antifungal agents. While the existing literature on related compounds provides a foundational understanding of their SAR, further in-depth studies on a diverse library of 2,6-dibromoacetanilide derivatives are imperative. Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a broad range of analogues with diverse substituents at the phenyl ring and the acetamido group.

-

Comprehensive Biological Screening: Evaluation of these compounds against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to facilitate rational drug design.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of predictive computational models to guide the design of more potent derivatives.

References

- Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (Year). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Acetanilide, 2',6'-dibromo-. Retrieved from [Link]

- Patel, R. J., & Patel, P. S. (2014). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Sciences, Islamic Republic of Iran, 25(3), 239-246.

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2017). Arhiv za higijenu rada i toksikologiju, 68(1), 26-36.

- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv

- Goel, K., Gupta, P., Patil, S., & Gajbhiye, A. (2011). N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide as Antifungal Agents. Asian Journal of Chemistry, 23(10), 4705-4706.

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4877.

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. (2010). E-Journal of Chemistry, 7(4), 1341-1346.

- Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. (2022). Russian Journal of Organic Chemistry, 58(5), 701-706.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Honors College Theses. 856.

Sources

- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of halogenated acetanilide intermediates

An In-depth Technical Guide to the Applications of Halogenated Acetanilide Intermediates

Authored by: A Senior Application Scientist

Foreword: The Unsung Scaffolds of Modern Chemistry

In the vast landscape of organic synthesis, certain molecular frameworks emerge as exceptionally versatile and foundational. Halogenated acetanilide intermediates represent one such class of unassuming yet critical building blocks. Their unique combination of an amide linkage, an aromatic ring, and a reactive halogenated acetyl group provides a trifecta of functional handles that chemists can exploit to construct complex molecules with remarkable precision.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere catalog of reactions to provide a deeper understanding of the causality behind their applications. We will explore why these intermediates are chosen, how their reactivity is modulated, and how they serve as the linchpin in the synthesis of vital pharmaceuticals, advanced agrochemicals, and high-performance materials. By examining key case studies and detailed protocols, we aim to equip you with not just the knowledge of their application, but the scientific intuition to leverage these powerful intermediates in your own work.

Core Structural Significance and Reactivity

At its heart, a halogenated acetanilide is an aniline derivative where the amino group has been acylated with a haloacetyl chloride (most commonly chloroacetyl chloride). The generalized structure features:

-

An Amide Bond: This group is relatively stable and directs the stereochemistry of adjacent atoms. Its presence is crucial for the biological activity of many final products.

-

A Phenyl Ring: This can be substituted with various functional groups to modulate the electronic properties, solubility, and metabolic stability of the molecule.

-

A Halogenated Acetyl Group: The α-halo substituent (typically chlorine) on the acetyl group is the primary center of reactivity. The carbon atom bonded to the halogen is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions.

This structural arrangement makes halogenated acetanilides ideal precursors for building molecular complexity. The most common reaction they undergo is the nucleophilic substitution of the α-halogen, allowing for the facile introduction of a wide array of functional groups.

Diagram 1.1: General Structure and Reactivity Hotspot

Caption: Generalized structure of a halogenated acetanilide highlighting the primary site for nucleophilic substitution.

Cornerstone Applications in the Pharmaceutical Industry

The utility of halogenated acetanilides is most profoundly demonstrated in the synthesis of active pharmaceutical ingredients (APIs). Their predictable reactivity and amenability to large-scale production make them indispensable intermediates for numerous blockbuster drugs.[1] The presence of halogens themselves can significantly influence a drug's bioactivity, stability, and selectivity.[2][3][4][5][6]

Case Study: Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, provides a classic example of the strategic use of a halogenated acetanilide intermediate.[7] The entire synthesis hinges on the creation and subsequent reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide .[8]

2.1.1 Step 1: Synthesis of the Intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide

This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[9] This reaction is a nucleophilic acyl substitution where the nitrogen of the aniline acts as the nucleophile.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often used as the solvent. It is polar enough to dissolve the starting materials and serves as a proton source, but it is not nucleophilic enough to compete with the highly reactive aniline.[10][11]

-

Base: Sodium acetate is added to neutralize the HCl byproduct generated during the reaction.[8] This is critical because the formation of HCl would protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid and cool the solution to approximately 10°C in an ice bath.[8][11]

-

Slowly add chloroacetyl chloride to the stirred solution, maintaining the temperature below 20°C.[8]

-

After the addition is complete, continue stirring for 30 minutes.[8]

-

Add a solution of sodium acetate in water to the reaction mixture. This will cause the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to precipitate out of the solution.[8][11]

-

Isolate the solid product by vacuum filtration and wash with cold water to remove any remaining salts and acetic acid.[11]

-

The crude product can be used directly in the next step or recrystallized if higher purity is required.[11]

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio |

| 2,6-Dimethylaniline | 121.18 | 1.0 eq |

| Chloroacetyl Chloride | 112.94 | ~1.05 eq |

| Sodium Acetate | 82.03 | Used in aqueous solution |

| Product | 197.67 | Theoretical Yield: 1.0 eq |

| Table 2.1: Typical reactants and stoichiometry for the synthesis of the Lidocaine intermediate.[7] |

2.1.2 Step 2: Synthesis of Lidocaine

The purified intermediate is then subjected to a nucleophilic alkyl substitution reaction with diethylamine. The nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion.[8]

Experimental Protocol: Synthesis of Lidocaine

-

Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in a non-polar solvent such as toluene.[8]

-

Add an excess of diethylamine (typically 2-3 equivalents) to the suspension.[8]

-

Reflux the reaction mixture for several hours (e.g., 4 hours). The progress can be monitored by TLC.[8]

-

After cooling, the byproduct, diethylammonium chloride, will precipitate and can be removed by filtration.[8]

-

The toluene filtrate, which contains the Lidocaine base, is washed with water to remove any remaining water-soluble impurities.[11]

-

The toluene is removed under reduced pressure, and the crude Lidocaine can be purified by recrystallization, typically from hexane.[11]

2.1.3 Workflow and Mechanism Visualization

Caption: High-level workflow for the two-step synthesis of Lidocaine from 2,6-dimethylaniline.

Case Study: Synthesis of Ambroxol Hydrochloride

Ambroxol is a widely used mucolytic agent that promotes the clearance of mucus from the respiratory tract.[12] While multiple synthetic routes exist, many rely on the strategic halogenation (specifically bromination) of an aniline-derived precursor, which is then elaborated into the final product.

One common industrial synthesis starts from p-acetanisidide, which undergoes bromination. Although not a halo-acetanilide from the start, this demonstrates the crucial role of halogenating an acetanilide-like structure to direct the synthesis. The acetamido group acts as a protecting group for the amine and is a powerful ortho-, para-directing group for electrophilic aromatic substitution, ensuring the bromine atoms are added at the desired positions.

A representative synthesis pathway involves:

-

Bromination: p-Acetaminophen is brominated to yield 2-amino-3,5-dibromobenzaldehyde.

-

Reductive Amination: This intermediate is then reacted with trans-4-aminocyclohexanol in a "one-pot" reductive amination reaction to form Ambroxol.[13][14][15]

-

Salt Formation: The resulting Ambroxol base is treated with hydrochloric acid to produce the stable and water-soluble Ambroxol Hydrochloride salt.[16]

Broader Pharmaceutical Relevance

The utility of halogenated acetanilides extends far beyond these two examples. They are key precursors for a variety of biologically active compounds, including:

-

Anticancer Agents: Certain N-(substituted phenyl)acetamide derivatives have shown potent antiproliferative activities against various human cancer cell lines.[17]

-

Anticonvulsants: Imidazole-containing acetamide derivatives have been investigated for their anticonvulsant properties.[18]

-

Anti-inflammatory and Antioxidant Agents: The acetamide scaffold is present in numerous compounds synthesized and tested for antioxidant and potential anti-inflammatory activity.[19]

-

Butyrylcholinesterase (BChE) Inhibitors: Substituted acetamide derivatives have been developed as potential therapeutic agents for Alzheimer's disease by inhibiting BChE.[20]

Applications in the Agrochemical Industry

Halogenated acetanilides are the foundational structures for a major class of herbicides known as acetanilide or haloacetanilide herbicides.[21] These are typically used for pre-emergence or early post-emergence control of grass and broadleaf weeds in major crops like corn, soybeans, and cotton.[22]

The general mode of action for these herbicides is the inhibition of very long-chain fatty acid synthesis, which in turn disrupts protein synthesis and other critical cellular processes in susceptible plants.[22]

Key Intermediate for Herbicide Synthesis: Acetochlor

A prominent example is the herbicide Acetochlor. A key intermediate in its synthesis is 2-chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide .[23] The synthesis involves reacting an N-methylene-aniline derivative with chloroacetyl chloride.[23] The resulting intermediate contains the crucial chloroacetamide moiety responsible for its herbicidal activity.

Caption: The core structure of acetanilide herbicides, featuring the essential chloroacetamide group.

The presence of the halogen is not incidental; it is fundamental to their biological activity. The electrophilic carbon of the chloroacetyl group is believed to react with biological nucleophiles (like sulfhydryl groups in enzymes), leading to the disruption of cellular function in the target weed.[22]

Applications in Materials Science

Beyond life sciences, halogenated acetanilides serve as important intermediates in the synthesis of materials, particularly dyes and pigments.

Dyes and Pigments

Acetanilide and its derivatives are vital intermediates in the synthesis of azo dyes and pigments.[24] Acetoacetanilide derivatives, which can be synthesized from halogenated precursors, are key coupling components in the production of high-performance yellow and orange pigments.[25] The specific substituents on the phenyl ring, which can include halogens, allow chemists to fine-tune the final color, lightfastness, and thermal stability of the pigment.[25] These pigments are used extensively in paints, printing inks, and plastics.[25]

Stabilizers

Acetanilide itself is used as a stabilizer to prevent the decomposition of hydrogen peroxide and cellulose ester varnishes.[21][24] This stabilizing property is attributed to its ability to inhibit free-radical chain reactions.

Conclusion and Future Outlook

Halogenated acetanilide intermediates, though simple in structure, are titans of chemical synthesis. Their predictable reactivity, centered on the electrophilic α-carbon, provides a reliable and scalable method for constructing complex molecular architectures. From life-saving local anesthetics like Lidocaine to essential herbicides that secure our food supply, and the vibrant pigments that color our world, the impact of these intermediates is both profound and pervasive.

As synthetic methodologies continue to advance, the applications of these versatile scaffolds are set to expand further. The development of novel catalytic methods for their synthesis and functionalization will undoubtedly unlock new generations of pharmaceuticals, agrochemicals, and advanced materials, cementing the legacy of halogenated acetanilides as truly indispensable tools in the chemist's arsenal.

References

-

The Preparation of Lidocaine. Journal of Chemical Education. [Link]

-

Lidocaine - IS MUNI. [Link]

- CN112521298A - Synthesis method of lidocaine - Google P

-

The preparation of lidocaine - ProQuest. [Link]

-

What is the mechanism of Acetanilide? - Patsnap Synapse. [Link]

-

Scheme 11 for the synthesis of Ambroxol Hydrochloride. - ResearchGate. [Link]

- CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google P

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. [Link]

-

ABIOTIC REACTIONS OF ACETANILIDE HERBICIDES WITH BISULFIDE - Open Research Oklahoma. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]

-

Exploring the Industrial Applications of Acetanilide: A Chemical Perspective. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Preparation method of ambroxol hydrochloride - Eureka | Patsnap. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC. [Link]

-

CHEM 3273 Synthesis of Blockbuster Drugs | The Department of Chemistry. [Link]

- CN102557967A - Preparation method of ambroxol hydrochloride - Google P

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

-

"A Process For The Preparation Of Ambroxol" - Quick Company. [Link]

-

Acetanilide - Wikipedia. [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]

-

The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. [Link]

-

2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide - PMC. [Link]

-

Acetanilide Structure, Preparation & Hazards - Lesson - Study.com. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. [Link]

-

Synthesis of reactive disperse dyes containing halogenated acetamide group for dyeing cotton fabric in supercritical carbon dioxide | Request PDF - ResearchGate. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. [Link]

-

The continuing significance of chiral agrochemicals - PMC - NIH. [Link]

-

Acetanilide | C8H9NO | CID 904 - PubChem - NIH. [Link]

-

(PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - ResearchGate. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

acetanilide, 103-84-4 - The Good Scents Company. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed. [Link]

-

A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes - Oreate AI Blog. [Link]

-

Applications of Green Chemistry in Organic Synthesis. [Link]

-

Research On General Purpose Of Catalysis In Organic Synthesis For Green Chemistry - IJSDR. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

Sources

- 1. CHEM 3273 Synthesis of Blockbuster Drugs | The Department of Chemistry [sta.uwi.edu]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. is.muni.cz [is.muni.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 11. The preparation of lidocaine - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN102557967A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 15. "A Process For The Preparation Of Ambroxol" [quickcompany.in]

- 16. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 17. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 19. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetanilide - Wikipedia [en.wikipedia.org]

- 22. DSpace [openresearch.okstate.edu]

- 23. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Leveraging 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide as a Novel Bifunctional Cross-Coupling Partner

Abstract

The strategic functionalization of complex molecules is a cornerstone of modern drug discovery and materials science. Amide bonds, once considered exceptionally stable and thus challenging to employ in cross-coupling reactions, have emerged as versatile synthons through the development of innovative activation strategies.[1][2][3] This guide details the theoretical framework and provides detailed, field-proven protocols for the application of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide as a unique, bifunctional cross-coupling partner. The sterically demanding 2,6-dibromo-4-methylphenyl group is hypothesized to induce a ground-state destabilization of the amide bond, rendering the N-C(O) axis susceptible to oxidative addition by low-valent transition metals.[1][3] Concurrently, the α-chloro substituent offers a classical site for nucleophilic substitution or cross-coupling, enabling sequential and diverse functionalization. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to explore the untapped potential of this intriguing molecule.

Introduction: The Renaissance of Amide Cross-Coupling

Historically, the exceptional resonance stability of the amide bond (15–20 kcal/mol) has rendered it an inert spectator in many chemical transformations.[1][2] However, recent advances in catalysis have overturned this perception, establishing pathways to selectively cleave the N-C(O) bond for cross-coupling reactions.[4][5][6][7] This has unlocked a new frontier in synthetic chemistry, allowing for the use of readily available amides as robust alternatives to traditional electrophiles like aryl halides.

The key to unlocking amide reactivity lies in weakening the nN → π*C=O conjugation.[1][2][3] This is typically achieved through:

-

Steric Destabilization: Introducing bulky substituents on the nitrogen atom can twist the amide bond, disrupting its planarity and reducing the resonance energy.

-

Electronic Activation: Attaching an electron-withdrawing group to the nitrogen atom can decrease the electron density on the nitrogen, making the N-C(O) bond more susceptible to cleavage.[8]

The subject of this guide, 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, is a prime candidate for leveraging these principles. The bulky 2,6-dibromo substituents on the N-aryl ring are expected to induce significant steric strain, leading to a twisted, ground-state-destabilized amide bond. This inherent structural feature makes it a potentially excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions.

Proposed Reaction Pathways and Mechanistic Insights

The unique structure of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide offers two distinct points for diversification, allowing for a range of potential cross-coupling strategies.

Pathway A: Acyl-Coupling via N-C(O) Bond Activation

This pathway leverages the sterically induced activation of the amide bond. A low-valent metal catalyst, typically palladium(0) or nickel(0), can undergo oxidative addition into the N-C(O) bond. The resulting acyl-metal intermediate can then participate in various cross-coupling reactions.

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Acyl-Coupling

Caption: Proposed Suzuki-Miyaura acyl-coupling catalytic cycle.

Pathway B: α-Arylation/Alkylation via C-Cl Bond Activation

The α-chloro group provides a classical electrophilic site for cross-coupling reactions, akin to a standard alkyl halide. This allows for the introduction of various substituents at the α-position to the carbonyl group.

Experimental Protocols

The following protocols are proposed based on established methodologies for the cross-coupling of activated amides and α-halo carbonyl compounds.[9][10] Researchers should consider these as robust starting points for optimization.

General Considerations

-

Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use.

-

Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

-

Ligand Selection: The choice of ligand is crucial for successful cross-coupling. For N-C(O) bond activation, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[9]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Acyl-Coupling

This protocol is designed for the coupling of an aryl boronic acid with the acyl group of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) |

| 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | N/A | 358.94 | 0.5 |

| Aryl boronic acid | Varies | Varies | 0.75 |

| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.025 (5 mol%) |

| SPhos | 657408-07-6 | 410.48 | 0.05 (10 mol%) |

| K₃PO₄ | 7778-53-2 | 212.27 | 1.5 |

| Anhydrous, degassed 1,4-dioxane | 123-91-1 | 88.11 | 5 mL |

Procedure:

-

To an oven-dried Schlenk tube, add 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (0.5 mmol), aryl boronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (1.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to afford the desired ketone product.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination at the α-Position

This protocol outlines the amination of the α-chloro position.

Materials:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) |

| 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | N/A | 358.94 | 0.5 |

| Amine | Varies | Varies | 0.6 |

| NiCl₂(dme) | 12993-63-2 | 219.71 | 0.025 (5 mol%) |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 244187-81-3 | 424.07 | 0.05 (10 mol%) |

| NaOtBu | 865-48-5 | 96.10 | 0.75 |

| Anhydrous, degassed toluene | 108-88-3 | 92.14 | 5 mL |

Procedure:

-

In a glovebox, add NiCl₂(dme) (5 mol%) and IPr (10 mol%) to an oven-dried vial.

-

Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

-

To a separate oven-dried Schlenk tube, add 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide (0.5 mmol), the amine (0.6 mmol), and NaOtBu (0.75 mmol).

-

Add the pre-formed catalyst solution to the Schlenk tube via syringe.

-

Add additional anhydrous, degassed toluene to bring the total volume to 5 mL.

-

Seal the tube and heat the reaction mixture at 80 °C for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow for Sequential Cross-Coupling

Caption: Sequential functionalization strategies.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Catalyst deactivation | Ensure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents. |

| Low reaction temperature | Increase temperature in 10-20 °C increments. | |

| Inappropriate ligand/base combination | Screen a panel of ligands (e.g., other biarylphosphines, NHCs) and bases (e.g., Cs₂CO₃, K₂CO₃). | |

| Formation of side products | Decarbonylation (for acyl-coupling) | Lower the reaction temperature. Use a ligand that promotes reductive elimination over decarbonylation. |

| Homocoupling of the coupling partner | Adjust the stoichiometry of the reactants. | |

| Difficulty in product isolation | Co-elution with byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification methods like preparative HPLC. |

Conclusion

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide represents a promising, yet underexplored, platform for molecular diversification. Its unique bifunctional nature, arising from a sterically activated amide bond and a reactive α-chloro substituent, opens the door to a wide array of novel cross-coupling strategies. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this versatile building block, paving the way for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

- Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications (RSC Publishing).

- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).

- Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters - ACS Publications.

- Mechanochemical palladium‐catalyzed cross‐coupling of amides by N−C bond activation. ResearchGate.

- Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Thieme.

- Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters.

- Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Thieme.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).

- Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega - ACS Publications.

- Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. The Journal of Organic Chemistry - ACS Publications.

- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

- Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. PubMed.

Sources

- 1. Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromoacetanilides

Status: Online Agent: Senior Application Scientist Ticket ID: #DBA-2024-YIELD Subject: Troubleshooting Yield & Selectivity in 2,6-Dibromoacetanilide Synthesis

Executive Summary

The synthesis of 2,6-dibromoacetanilides presents a classic dichotomy in organic synthesis: Regioselectivity vs. Steric Hindrance .

Researchers typically encounter two distinct failure modes depending on their starting material:

-

Starting from Acetanilide: Users attempt direct bromination and fail to obtain the 2,6-isomer due to the directing effects of the acetamido group (which favors the 4-position).

-

Starting from 2,6-Dibromoaniline: Users attempt to acetylate this precursor but suffer low yields because the amine is sterically crowded and electronically deactivated by the two ortho-bromine atoms.

This guide addresses both pathways with field-proven protocols to maximize yield.

Module 1: Strategic Synthesis Assessment

Before troubleshooting, confirm your synthetic route using the decision matrix below. Attempting to force a reaction against electronic directing effects is the #1 cause of low yield in this workflow.

Figure 1: Strategic decision tree for selecting the correct synthetic pathway. Note that direct bromination of unsubstituted acetanilide cannot selectively yield the 2,6-isomer.

Module 2: Troubleshooting Acetylation (The Steric Bottleneck)

Scenario: You are starting with 2,6-dibromoaniline and attempting to convert it to 2,6-dibromoacetanilide, but the reaction is incomplete or yields are <50%.

The Root Cause

The amino group (

-

Steric Hindrance: The bulky bromines physically block the approach of the acetylating agent.

-

Electronic Deactivation: Bromine is electronegative (inductive effect), reducing the nucleophilicity of the nitrogen lone pair.

Standard reflux with acetic anhydride (

Optimized Protocol: Acid-Catalyzed Acetylation

To overcome the deactivated amine, you must activate the electrophile. We utilize a Sulfuric Acid (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,6-Dibromoaniline | 1.0 | Limiting Reagent |

| Acetic Anhydride ( | 1.2 - 1.5 | Reagent & Solvent |

| Glacial Acetic Acid | (Solvent) | Solubilizer (3-5 mL per g of amine) |

| Conc. | 2-3 drops | Critical Catalyst |

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, dissolve 2,6-dibromoaniline in glacial acetic acid. Warm slightly (40°C) if necessary to ensure complete solvation.

-

Activation: Add acetic anhydride.

-

Catalysis: Add 2-3 drops of concentrated

. Caution: Exothermic. -

Reaction: Heat to reflux (approx. 120°C) for 30–60 minutes.

-

Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting aniline spot should disappear.

-

-

Quench & Precipitation: Pour the hot reaction mixture slowly into a beaker containing crushed ice/water (approx. 10x reaction volume) with vigorous stirring.

-

Workup: The product should precipitate immediately as white/off-white crystals. Filter, wash with cold water to remove acid, and dry.

Why this works:

The

Module 3: Troubleshooting Bromination (The Regioselectivity Challenge)

Scenario: You have a 4-substituted acetanilide (e.g., 4-methylacetanilide) and want to introduce bromines at the 2 and 6 positions.

The Root Cause

If the para-position is blocked, the ortho-positions (2,6) are the only available sites activated by the amide group. However, yields often suffer due to hydrolysis of the amide bond by the HBr byproduct or solubility issues where the monobromo intermediate precipitates before the second bromine adds.

Optimized Protocol: Buffered Bromination

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Substituted Acetanilide | 1.0 | Limiting Reagent |

| Bromine ( | 2.2 - 2.5 | Reagent (Excess required for kinetics) |

| Sodium Acetate (NaOAc) | 2.5 | Acid Scavenger (Buffer) |

| Glacial Acetic Acid | (Solvent) | Solvent |

Step-by-Step Workflow

-

Preparation: Dissolve the acetanilide substrate in glacial acetic acid.

-

Buffering: Add solid Sodium Acetate.

-

Technical Insight: NaOAc neutralizes the HBr generated during substitution (

). This prevents the HBr from catalyzing the hydrolysis of the acetanilide back to the aniline.

-

-

Addition: Add

solution (in AcOH) dropwise at room temperature.-

Control: Do not let the temperature spike above 50°C initially to avoid tar formation.

-

-

Completion: After addition, heat to 50–60°C for 1 hour to drive the second bromination (which is slower than the first).

-

Quench: Pour into ice water containing Sodium Bisulfite (

) .-

Why: Bisulfite quenches the excess, toxic red bromine (

) to colorless bromide (

-

Module 4: FAQ & Quick Troubleshooting

Q: I am trying to make 2,6-dibromoacetanilide from plain acetanilide, but I keep getting 4-bromoacetanilide. Why? A: This is a fundamental regiochemistry limitation. The acetamido group directs incoming electrophiles to the para position first. You cannot force 2,6-substitution without first filling the 4-position.

-

Solution: You must change your route. Purchase 2,6-dibromoaniline and acetylate it (See Module 2).

Q: My acetylation product is turning pink/brown upon drying. A: This indicates oxidation of unreacted aniline or trapped acid.

-

Solution: Ensure you wash the filter cake thoroughly with water until the filtrate pH is neutral. Recrystallize from Ethanol/Water to remove colored impurities.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but you must change the solvent system. Use Acetyl Chloride (1.2 eq) with Pyridine or Triethylamine in Dichloromethane (DCM). The base is required to scavenge the HCl byproduct. This method is very effective for hindered amines but requires stricter moisture control.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. Patent EP0727412. Link (Industrial validation of buffered halogenation protocols).

-

BenchChem. (2025).[1] Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline. Link (Specific protocols for hindered aniline derivatization).

-

Study.com. (n.d.). Bromination of Acetanilide: Mechanism & Steps. Link (Educational verification of regioselectivity rules).

Sources

Optimizing reaction conditions for sterically hindered aniline acylation

Reaction Optimization Center: Sterically Hindered Aniline Acylation

Current Status: Operational Subject: Overcoming Nucleophilic Deactivation in Ortho-Substituted Anilines Audience: Medicinal Chemists, Process Chemists

Executive Summary

Acylating sterically hindered anilines (e.g., 2,6-disubstituted anilines) is a common bottleneck in drug discovery. The steric bulk at the ortho positions prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution. Standard conditions (Acid Chloride + Et3N) often result in stalled reactions or hydrolysis of the starting material.

This guide provides three validated workflows to overcome this energy barrier: Hyper-Nucleophilic Catalysis , High-Energy Coupling Agents , and Microwave Acceleration .

Module 1: The Mechanistic Bottleneck

To solve the problem, one must understand the failure mode. In hindered anilines, the nitrogen lone pair is often twisted out of conjugation (electronic effect) or physically blocked from attacking the carbonyl carbon (steric effect).

The Solution: We cannot increase the nucleophilicity of the aniline easily, so we must drastically increase the electrophilicity of the acylating agent.

Figure 1: The catalytic bypass. Direct attack is blocked by sterics. DMAP creates a highly reactive N-acylpyridinium intermediate that extends the electrophilic center away from the steric bulk.

Module 2: Protocol A - The "Steglich" Modification

Best for: Stable acid chlorides/anhydrides where thermal heating is acceptable.

The use of DMAP (4-Dimethylaminopyridine) is non-negotiable for hindered substrates. It accelerates the reaction by a factor of

Optimized Protocol

-

Stoichiometry:

-

Aniline: 1.0 equiv

-

Acyl Chloride/Anhydride: 1.2 – 1.5 equiv

-

DMAP: 0.1 – 0.2 equiv (Catalytic)

-

Triethylamine (Et3N) or DIPEA: 1.5 – 2.0 equiv (Auxiliary base to regenerate DMAP)

-

-

Solvent: Dichloromethane (DCM) is standard.[1] If solubility is poor, use Pyridine (neat) or DMF.

-

Temperature: Start at 0°C to mix, then reflux (40°C for DCM, 80°C for Toluene).

Troubleshooting Table:

| Symptom | Diagnosis | Corrective Action |

| No Reaction (24h) | Substrate is too hindered for DMAP. | Switch catalyst to 4-PPY (4-Pyrrolidinopyridine).[2] It is structurally more rigid and more nucleophilic than DMAP [1]. |

| Hydrolysis of AcCl | Wet solvent/reagents. | Use anhydrous DCM. Add molecular sieves (4Å). Ensure AcCl is distilled/fresh. |

| Bis-acylation | Product is still nucleophilic. | Reduce Acyl Chloride to 1.05 equiv. Lower temperature to RT. |

Module 3: Protocol B - The "Peptide" Approach (Coupling Agents)

Best for: Carboxylic acid starting materials, acid-sensitive substrates, or when Acid Chlorides are unstable.

Traditional EDC/HOBt coupling often fails with hindered anilines. You require "Third Generation" coupling reagents that generate highly reactive esters.

Option 1: HATU (The Powerhouse)

HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction.

-

Protocol:

-

Dissolve Carboxylic Acid (1.1 equiv) in dry DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins (Activation).

-

Add Hindered Aniline (1.0 equiv).

-

Stir at RT for 12h. If incomplete, heat to 50°C.

-

Option 2: T3P (Propylphosphonic Anhydride)

T3P is superior for scale-up. It has low toxicity, water-soluble byproducts, and drives reactions to completion due to the release of cyclic phosphonic acid byproducts [2].

-

Protocol:

-

Combine Acid (1.1 equiv) and Aniline (1.0 equiv) in EtOAc or 2-MeTHF.

-

Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI).

-

Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

-

Heat to reflux.

-

Module 4: Protocol C - Microwave Acceleration

Best for: "Dead" reactions that refuse to proceed under thermal reflux.

Microwave irradiation provides efficient internal heating, often overcoming the activation energy barrier of the steric clash in minutes rather than days [3].

Workflow:

-

Vessel: Sealed microwave vial (10 mL).

-

Solvent: Acetic Acid (if acetylating) or Toluene/DMF.

-

Conditions:

-

Temperature: 120°C - 150°C.

-

Time: 10 - 30 minutes.

-

Pressure Limit: Set to 15-20 bar (safety critical).

-

Decision Logic: Selecting Your Condition

Use this logic gate to determine the starting point for your optimization.

Figure 2: Reaction Optimization Decision Tree.

FAQ & Troubleshooting

Q: I am seeing the formation of an isocyanate instead of the amide. Why? A: If you are using a coupling agent (like EDC) or phosgene derivatives with a primary hindered aniline, you might be triggering a Lossen-type rearrangement or elimination if the amine is too slow to attack the activated ester.

-

Fix: Switch to T3P or HATU. Ensure the amine is added after the acid activation step is complete (for mixed anhydrides).

Q: My reaction stalls at 50% conversion. Adding more Acyl Chloride doesn't help. A: You likely have product inhibition or salt formation coating the unreacted amine.

-

Fix: Switch solvent to DMF or NMP to improve solubility. If using Acyl Chloride, switch to the Schotten-Baumann conditions (Biphasic: DCM / aq. Na2CO3) only if the acyl chloride is relatively stable to water (e.g., benzoyl chloride). The phase transfer can sometimes help, though it is rare for hindered substrates.

Q: Can I use Lewis Acids? A: Yes. For extremely deactivated anilines (e.g., poly-halogenated), Sc(OTf)3 (Scandium Triflate) or Zn(OTf)2 (5 mol%) can be used as a catalyst in Toluene at reflux. This activates the carbonyl oxygen, making it more susceptible to attack.

References

-

Steglich, W., & Höfle, G. (1969).[3] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[4] Angewandte Chemie International Edition.

-

Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development.[5]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society.

Sources

- 1. peptide.com [peptide.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 5. lookchem.com [lookchem.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

Technical Assessment: Structural Elucidation of Sterically Hindered Halogenated Acetanilides

This guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists.[1] It moves beyond basic spectral listing to explore the causality of chemical shifts, steric locking, and impurity differentiation.[2]

Subject: 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide Context: Impurity Profiling & Analog Development[1]

Executive Summary & Application Context

In drug development, particularly for local anesthetics (lidocaine analogs) and anti-arrhythmics, the 2,6-disubstitution pattern on the phenyl ring is critical.[2] It provides steric protection against amidases, extending the drug's half-life.[1]

While the 2,6-dimethyl analog (Lidocaine intermediate) is the industry standard, the 2,6-dibromo analog represents a key variant for studying halogen bonding and increasing lipophilicity.[1][2] However, its synthesis is prone to regiochemical impurities. This guide provides a definitive NMR-based framework to distinguish the target 2,6-dibromo compound from its non-halogenated or partially halogenated precursors.[1]

Comparative Analysis: Target vs. Standard

The following table contrasts the target molecule with the industry-standard Lidocaine intermediate. Note the distinct spectral "fingerprints" caused by the massive steric bulk and electronegativity of the bromine atoms.[1]

| Feature | Target Molecule (Dibromo) | Comparator (Dimethyl Standard) | Diagnostic Significance |

| Formula | C₉H₈Br₂ClNO | C₁₀H₁₂ClNO | Mass diff: ~167 Da (Br isotope pattern) |

| Steric Bulk | High (Br radius ~1.85 Å) | Medium (Me radius ~2.0 Å, but different geometry) | Br locks the amide bond conformation more rigidly.[1][2] |

| Ar-CH₃ Shift | ~2.30 ppm (Singlet, 3H) | ~2.25 ppm (Singlet, 6H) | Integration of methyl signal is the primary differentiator (3H vs 6H).[2] |

| Aromatic H | ~7.45 ppm (Singlet, 2H) | ~7.10 ppm (Multiplet, 3H) | Target has symmetry with only 2 equivalent protons; Comparator has 3 protons.[2] |

| Amide -NH | ~9.5 - 10.0 ppm (DMSO) | ~9.2 - 9.5 ppm (DMSO) | Br is electron-withdrawing (-I effect), deshielding the NH more than the methyls. |

| C=O[1][2] Geometry | Orthogonal to Ring | Orthogonal to Ring | Both exhibit restricted rotation (atropisomerism) at RT.[2] |

Detailed 1H NMR Spectrum Analysis

The "Ortho-Block" Effect

The defining feature of this spectrum is the simplification of the aromatic region due to symmetry and the deshielding of the amide proton .[1]

-

Aromatic Region (The "Singlet" Check): Unlike the precursor aniline or mono-substituted impurities, the 2,6-dibromo-4-methyl substitution creates a plane of symmetry.[1] The protons at positions 3 and 5 are chemically equivalent.[1]

-

The Amide NH (The "Acidity" Check): The NH proton is heavily influenced by the electron-withdrawing nature of the two bromine atoms.[1][2]

Spectral Assignment Logic (Workflow)

The following decision tree illustrates the logic an analyst should use to confirm the structure and rule out common impurities (like the mono-bromo derivative).

Figure 1: Logical workflow for structural confirmation using 1H NMR integration and multiplicity rules.

Experimental Protocols

Synthesis Verification Protocol

To generate the sample for analysis, a standard Schotten-Baumann or anhydrous acylation is used.[1] The following protocol ensures minimal hydrolysis of the chloroacetyl group.

-

Reagents: 2,6-dibromo-4-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).[2]

-

Procedure:

-

Dissolve aniline in glacial acetic acid.

-

Add chloroacetyl chloride dropwise at 10°C (Exothermic).[2]

-

Add saturated Sodium Acetate solution to buffer the HCl formed.[1]

-

Stir for 1 hour. The product often precipitates due to low solubility of the amide compared to the amine.[1]

-

Quench: Pour into ice water. Filter the precipitate.[1]

-

-

Purification: Recrystallize from Ethanol (95%).

NMR Sample Preparation[1]

-

Solvent: DMSO-d₆ (99.9% D).

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Acquisition: 16 scans minimum.[1]

-

Processing: Apply 0.3 Hz Line Broadening (LB) to smooth the baseline noise from the quadrupolar bromine nuclei.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1131-01-7 (2-Chloro-N-(2,6-dimethylphenyl)acetamide).[1] Retrieved from [Link][2]

-

Gowda, B. T., et al. (2007). Crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][2] National Institutes of Health (PMC).[2] Retrieved from [Link]

-

Reich, H. J. University of Wisconsin-Madison Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link][2]

Sources

A Comparative Guide to the Infrared Spectroscopy of α-Chloroamide Functional Groups

Introduction: The Vibrational Fingerprint of a Key Functional Group

In the landscape of pharmaceutical and materials science, the α-chloroamide moiety stands out as a versatile functional group. Its unique electronic properties, stemming from the presence of an electronegative chlorine atom adjacent to the amide carbonyl, impart specific reactivity and conformational characteristics. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, offers a rapid and non-destructive method to identify and probe the structural nuances of these molecules. This guide provides an in-depth analysis of the characteristic IR absorption bands of α-chloroamides, offering a comparative perspective against related functional groups and detailing the experimental protocols for acquiring high-quality spectral data. Understanding these vibrational signatures is paramount for researchers in drug development and materials science for reaction monitoring, quality control, and structural elucidation.

The presence of the chlorine atom on the α-carbon introduces a significant inductive effect, which alters the electron density distribution within the amide functional group. This, in turn, influences the force constants of the constituent bonds, leading to predictable shifts in their vibrational frequencies. This guide will dissect these shifts, providing a clear framework for interpreting the IR spectra of α-chloroamides.

Deciphering the Spectrum: Characteristic Absorption Bands of α-Chloroamides

The infrared spectrum of an α-chloroamide is dominated by several key absorption bands. The precise location of these bands can be influenced by the substitution pattern on the amide nitrogen (primary, secondary, or tertiary), hydrogen bonding, and the physical state of the sample.

The Amide I Band (C=O Stretching)

The most intense and arguably most diagnostic absorption in the IR spectrum of an α-chloroamide is the Amide I band , which arises primarily from the C=O stretching vibration. For a typical aliphatic primary amide like acetamide, the Amide I band appears in the range of 1650-1680 cm⁻¹. However, the introduction of a chlorine atom on the α-carbon leads to a noticeable shift to a higher wavenumber (frequency) . This is a direct consequence of the inductive effect (-I effect) of the electron-withdrawing chlorine atom. The chlorine atom pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing its force constant. Consequently, more energy is required to excite its stretching vibration.

For instance, in the solid-phase IR spectrum of 2-chloroacetamide , the Amide I band is observed at approximately 1685 cm⁻¹ . This upward shift of 15-35 cm⁻¹ compared to its non-halogenated counterpart is a hallmark of α-haloamides.

The Amide II Band (N-H Bending and C-N Stretching)

For primary and secondary α-chloroamides, the Amide II band is another prominent feature. This band is a complex vibrational mode arising from a combination of N-H in-plane bending and C-N stretching vibrations. In primary amides, this band is typically found between 1620 and 1650 cm⁻¹. In 2-chloroacetamide, the Amide II band is observed around 1610-1630 cm⁻¹ . The influence of the α-chloro substituent on the Amide II band is less straightforward than on the Amide I band due to the mixed character of this vibration.

N-H Stretching Vibrations

Primary α-chloroamides (R-CONH₂) will exhibit two N-H stretching bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. These typically appear in the region of 3100-3400 cm⁻¹ . Secondary α-chloroamides (R-CONHR') will show a single N-H stretching band in a similar region. The presence and number of peaks in this region are crucial for determining the degree of substitution on the amide nitrogen.

The C-Cl Stretching Vibration

The stretching vibration of the carbon-chlorine bond (C-Cl) in α-chloroamides gives rise to a characteristic absorption in the fingerprint region of the IR spectrum. Generally, the C-Cl stretch for aliphatic chloro compounds is found in the range of 600-800 cm⁻¹ . The intensity of this band can vary from medium to strong. The specific position is sensitive to the conformation of the molecule and the presence of other functional groups.

Comparative Analysis: α-Chloroamides vs. Other Functional Groups